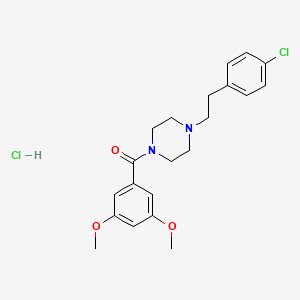
MobileTrex
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CH-1504, also known as 4’-methylene-5,8,10-trideazaaminopterin, is a metabolically stable antifolate compound. It is primarily investigated for its potential use in the treatment of rheumatoid arthritis. This compound functions as a dihydrofolate reductase inhibitor, which is crucial for its therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CH-1504 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:
Formation of the core structure: This involves the synthesis of the quinazoline ring system.
Functional group introduction: The introduction of amino and methylene groups to the core structure.
Final assembly: The final steps involve coupling reactions to assemble the complete molecule.
Industrial Production Methods
Industrial production of CH-1504 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common techniques include:
Batch processing: For small to medium-scale production.
Continuous flow processing: For large-scale production, offering better control over reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
CH-1504 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Substitution: Substitution reactions can introduce different functional groups, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of CH-1504, each with potentially different biological activities .
Scientific Research Applications
CH-1504 has several scientific research applications, including:
Chemistry: Used as a model compound to study antifolate activity and structure-activity relationships.
Biology: Investigated for its effects on cellular processes and enzyme inhibition.
Medicine: Primarily researched for its potential in treating rheumatoid arthritis, with studies showing comparable efficacy to methotrexate but with improved safety and tolerability profiles.
Industry: Potential applications in the development of new antifolate drugs and therapeutic agents.
Mechanism of Action
CH-1504 exerts its effects by inhibiting dihydrofolate reductase, an enzyme involved in the folate pathway. This inhibition prevents the conversion of dihydrofolate to tetrahydrofolate, disrupting DNA synthesis and cell division. The compound is efficiently taken up into cells by the reduced folate carrier system, enhancing its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Methotrexate: A widely used antifolate with similar mechanisms of action but different safety profiles.
Pemetrexed: Another antifolate used in cancer treatment, with a broader range of enzyme targets.
Uniqueness of CH-1504
CH-1504 is unique due to its metabolic stability and lack of polyglutamylation, which reduces the accumulation of toxic metabolites. This results in a better safety and tolerability profile compared to other antifolates like methotrexate .
Properties
CAS No. |
238074-89-0 |
|---|---|
Molecular Formula |
C23H23N5O5 |
Molecular Weight |
449.5 g/mol |
IUPAC Name |
2-[[4-[2-(2,4-diaminoquinazolin-6-yl)ethyl]benzoyl]amino]-4-methylidenepentanedioic acid |
InChI |
InChI=1S/C23H23N5O5/c1-12(21(30)31)10-18(22(32)33)26-20(29)15-7-4-13(5-8-15)2-3-14-6-9-17-16(11-14)19(24)28-23(25)27-17/h4-9,11,18H,1-3,10H2,(H,26,29)(H,30,31)(H,32,33)(H4,24,25,27,28) |
InChI Key |
NAWXUBYGYWOOIX-UHFFFAOYSA-N |
SMILES |
C=C(CC(C(=O)O)NC(=O)C1=CC=C(C=C1)CCC2=CC3=C(C=C2)N=C(N=C3N)N)C(=O)O |
Canonical SMILES |
C=C(CC(C(=O)O)NC(=O)C1=CC=C(C=C1)CCC2=CC3=C(C=C2)N=C(N=C3N)N)C(=O)O |
Appearance |
Solid powder |
Key on ui other cas no. |
238074-89-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4'-methylene-5,8,10-trideazaaminopterin CH-1504 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-Acetamido-5-[2-(5-butylpyridin-2-yl)hydrazinyl]-5-oxopentanoic acid](/img/structure/B1668485.png)





![(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-formamidoacetyl]amino]-8-oxo-3-(thiadiazol-5-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1668493.png)

